molecular formula C13H18N2O3S B13198328 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid

5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid

Cat. No.: B13198328
M. Wt: 282.36 g/mol
InChI Key: IAEMKPZEZKTRTJ-UHFFFAOYSA-N
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Description

5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring substituted with a carboxylic acid group and a pyrrolidine ring, which is further substituted with a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid group. The pyrrolidine ring is then synthesized and attached to the thiophene ring. Finally, the morpholine group is introduced to complete the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxamide
  • 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-sulfonic acid
  • 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-phosphonic acid

Uniqueness

5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid is unique due to its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

5-(3-morpholin-4-ylpyrrolidin-1-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H18N2O3S/c16-13(17)11-1-2-12(19-11)15-4-3-10(9-15)14-5-7-18-8-6-14/h1-2,10H,3-9H2,(H,16,17)

InChI Key

IAEMKPZEZKTRTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N2CCOCC2)C3=CC=C(S3)C(=O)O

Origin of Product

United States

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